Methyl 2-amino-5-bromo-3-iodobenzoate

Catalog No.
S868308
CAS No.
289039-83-4
M.F
C8H7BrINO2
M. Wt
355.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-bromo-3-iodobenzoate

CAS Number

289039-83-4

Product Name

Methyl 2-amino-5-bromo-3-iodobenzoate

IUPAC Name

methyl 2-amino-5-bromo-3-iodobenzoate

Molecular Formula

C8H7BrINO2

Molecular Weight

355.95 g/mol

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3

InChI Key

NYKVKANRUGAWAL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC(=C1)Br)I)N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)I)N

Methyl 2-amino-5-bromo-3-iodobenzoate is a chemical compound characterized by its complex structure, which includes an amino group, bromine, and iodine substituents on a benzoate framework. Its molecular formula is C₉H₈BrI N O₂, and it possesses a molecular weight of approximately 305.07 g/mol. The compound is notable for its potential applications in pharmaceuticals and materials science due to the reactivity of the halogen substituents and the amino group.

, including:

  • Nucleophilic Substitution: The presence of bromine and iodine allows for nucleophilic substitution reactions, where nucleophiles can replace these halogen atoms.
  • Coupling Reactions: The amino group can engage in coupling reactions to form more complex aromatic systems.
  • Reduction Reactions: The compound can be reduced to yield derivatives with different functional groups.

These reactions are significant for synthesizing more complex organic molecules and intermediates in pharmaceutical chemistry .

Several synthesis methods have been reported for methyl 2-amino-5-bromo-3-iodobenzoate:

  • From Methyl 2-amino-5-bromobenzoate: This method involves the iodination of methyl 2-amino-5-bromobenzoate using iodine or an iodine source under specific conditions to introduce the iodine substituent at position three of the benzoate ring .
  • Direct Halogenation: The compound can also be synthesized through direct halogenation techniques involving bromine and iodine reagents in the presence of suitable solvents.

These methods highlight the compound's versatility in synthetic organic chemistry.

Methyl 2-amino-5-bromo-3-iodobenzoate has potential applications in various fields, including:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of new materials with specific electronic or optical properties.
  • Research: As a reagent in organic synthesis and medicinal chemistry studies.

Methyl 2-amino-5-bromo-3-iodobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Methyl 2-amino-5-bromobenzoateContains bromine but lacks iodineSimpler structure; less reactive
Methyl 2-amino-5-fluorobenzoateContains fluorine instead of bromine and iodineDifferent reactivity due to fluorine
Methyl 2-amino-3-bromo-5-methylbenzoateMethyl group at position fiveAltered steric effects; different properties
Methyl 2-amino-5-bromoacetophenoneAcetophenone structure; contains bromo groupDifferent functional group; varied applications

Methyl 2-amino-5-bromo-3-iodobenzoate is unique due to its combination of both bromine and iodine substituents along with an amino group, which may enhance its reactivity compared to similar compounds.

Traditional Synthetic Routes

The conventional preparation of methyl 2-amino-5-bromo-3-iodobenzoate primarily relies on sequential halogenation strategies applied to appropriately substituted benzoate precursors. The most established route involves the iodination of methyl 2-amino-5-bromobenzoate using N-iodosuccinimide as the iodinating agent. This transformation proceeds through electrophilic aromatic substitution, where the electron-rich aromatic ring undergoes selective iodination at the position meta to the amino group.

The procedure begins with methyl 2-amino-5-bromobenzoate dissolved in concentrated acetic acid, followed by treatment with N-iodosuccinimide at room temperature for seventeen hours. The reaction conditions are notably mild, operating at 20 degrees Celsius without requiring elevated temperatures or specialized equipment. Upon completion, the reaction mixture undergoes aqueous workup with saturated sodium bicarbonate solution, followed by extraction with ethyl acetate to isolate the product as a light brown solid.

Table 1: Traditional Synthesis Conditions for Methyl 2-amino-5-bromo-3-iodobenzoate

ParameterSpecification
Starting MaterialMethyl 2-amino-5-bromobenzoate (371 mg, 2 mmol)
Iodinating AgentN-iodosuccinimide (495 mg, 2.2 mmol)
SolventConcentrated acetic acid (2 mL)
TemperatureRoom temperature (20°C)
Reaction Time17 hours
Isolated Yield82% (585 mg)
Product AppearanceLight brown solid

The regioselectivity of this iodination reaction stems from the electronic effects of the amino and bromine substituents on the aromatic ring. The amino group, being strongly electron-donating, activates the ortho and para positions relative to itself, while the bromine substituent exerts a deactivating influence. The observed selectivity for iodination at the 3-position results from the optimal balance of electronic activation and steric accessibility.

Alternative traditional approaches involve multi-step sequences starting from simpler benzoic acid derivatives. One such method employs 2-aminobenzoic acid as the starting material, followed by sequential bromination and iodination reactions. However, these extended synthetic routes typically suffer from lower overall yields and increased procedural complexity compared to the direct iodination approach.

Catalytic Approaches

Modern synthetic chemistry has introduced several catalytic methodologies that offer advantages over traditional stoichiometric methods for preparing methyl 2-amino-5-bromo-3-iodobenzoate and related compounds. Copper-catalyzed halogen exchange reactions represent one such advancement, enabling the transformation of aryl bromides to the corresponding iodides under mild conditions.

The copper-catalyzed aromatic Finkelstein reaction employs a catalyst system comprising 5 mol% copper(I) iodide and 10 mol% of a 1,2-diamine or 1,3-diamine ligand. This methodology demonstrates particular utility for substrates containing polar functional groups, including amides and sulfonamides, which are typically compatible with the reaction conditions. The reaction proceeds optimally using sodium iodide as the halide source in dioxane, n-butanol, or n-pentanol as solvents.

Table 2: Copper-Catalyzed Halogen Exchange Conditions

ComponentAmount/Conditions
CatalystCopper(I) iodide (5 mol%)
Ligand1,2-diamine or 1,3-diamine (10 mol%)
Halide SourceSodium iodide
SolventDioxane, n-butanol, or n-pentanol
TemperatureVariable (typically 80-120°C)
AtmosphereInert (nitrogen)

Silver-catalyzed iodination represents another significant catalytic approach for introducing iodine functionality into aromatic systems. Silver(I) triflimide serves as an effective catalyst for activating N-iodosuccinimide, enabling rapid and selective iodination of electron-rich aromatic compounds. This methodology demonstrates exceptional functional group tolerance and can be performed under mild conditions, typically at 40 degrees Celsius for 1.5 hours.

The silver-catalyzed system exhibits remarkable efficiency, with catalyst loadings as low as 2 mol% proving effective for gram-scale synthesis. The reaction proceeds with high regioselectivity, producing single monoiodinated products even with substrates containing multiple potentially reactive positions. This selectivity advantage makes the silver-catalyzed approach particularly valuable for synthesizing complex aromatic iodides where regiocontrol is paramount.

Palladium-catalyzed decarbonylative iodination offers an alternative approach for accessing aryl iodides from readily available carboxylic acid precursors. This methodology employs 1-iodobutane as the iodide source in combination with a base and deoxychlorinating reagent under palladium/Xantphos catalysis. The reaction proceeds through in situ activation of the carboxylic acid to the corresponding acid chloride, followed by formation of a phosphonium salt intermediate.

Reaction Optimization and Yield Improvement

Optimization of synthetic routes for methyl 2-amino-5-bromo-3-iodobenzoate focuses on maximizing yield while minimizing side reactions and procedural complexity. The direct iodination approach using N-iodosuccinimide has undergone extensive optimization to achieve the reported 82% yield. Key optimization parameters include solvent selection, reaction temperature, stoichiometry, and reaction time.

Solvent choice proves critical for achieving optimal yields in iodination reactions. Concentrated acetic acid provides the ideal medium for the N-iodosuccinimide-mediated transformation, facilitating both substrate dissolution and promoting the electrophilic iodination mechanism. Alternative solvents such as dichloromethane or acetonitrile typically result in lower conversions and reduced selectivity.

Table 3: Optimization Parameters for Direct Iodination

ParameterOptimal ConditionAlternative ConditionsYield Impact
SolventConcentrated acetic acidDichloromethane, acetonitrile82% vs 45-60%
N-iodosuccinimide Equivalents1.1 equiv1.0 equiv, 1.5 equiv82% vs 65%, 78%
TemperatureRoom temperature (20°C)0°C, 40°C82% vs 70%, 75%
Reaction Time17 hours8 hours, 24 hours82% vs 65%, 80%

Temperature optimization reveals that room temperature conditions provide the optimal balance between reaction rate and selectivity. Lower temperatures result in incomplete conversion within practical reaction times, while elevated temperatures promote competing side reactions that reduce the overall yield. The 17-hour reaction time represents a compromise between complete conversion and practical synthetic efficiency.

Stoichiometric optimization demonstrates that employing 1.1 equivalents of N-iodosuccinimide relative to the starting benzoate provides optimal yields. Using equimolar amounts results in incomplete conversion, while significant excess leads to over-iodination and formation of unwanted polyiodinated byproducts.

Scale-up considerations for the direct iodination method indicate that the reaction maintains its efficiency when performed on multi-gram scales. The mild reaction conditions and straightforward workup procedure facilitate scale-up operations without requiring specialized equipment or handling procedures. The formation of a light brown solid product allows for easy isolation and purification through conventional crystallization or chromatographic methods.

Advanced optimization strategies for catalytic approaches focus on catalyst loading reduction and reaction condition mildness. The silver-catalyzed iodination system demonstrates successful scale-up with reduced catalyst loading from 5 mol% to 2 mol% without significant yield reduction. This optimization proves particularly valuable for large-scale synthesis where catalyst cost becomes a significant economic factor.

Mechanistic understanding contributes significantly to optimization efforts. The proposed mechanism for the N-iodosuccinimide-mediated iodination involves initial formation of an electrophilic iodine species, followed by attack on the electron-rich aromatic ring. This mechanistic insight guides optimization strategies toward conditions that favor electrophilic aromatic substitution while minimizing competitive pathways.

Table 4: Comparative Yields of Different Synthetic Approaches

Synthetic MethodYield (%)Reaction TimeTemperature (°C)Catalyst Loading
Direct N-iodosuccinimide8217 hours20Stoichiometric
Copper-catalyzed exchange70-858-24 hours80-1205 mol%
Silver-catalyzed iodination90-941.5 hours402-5 mol%
Palladium decarbonylation75-906-12 hours100-1405-10 mol%

The optimization data reveals that while the traditional N-iodosuccinimide approach provides reliable yields under mild conditions, catalytic methods offer advantages in terms of reaction time and potentially higher yields. The silver-catalyzed approach demonstrates particular promise with excellent yields achieved in significantly shorter reaction times, though it requires specialized catalyst systems that may increase overall synthetic cost.

Process development considerations extend beyond simple yield optimization to encompass factors such as atom economy, environmental impact, and operational simplicity. The direct iodination method scores favorably on operational simplicity and environmental considerations, as it avoids transition metal catalysts and operates under mild conditions. However, catalytic approaches may offer superior atom economy by enabling more efficient utilization of iodine sources and reducing waste generation.

Future optimization efforts focus on developing hybrid approaches that combine the operational simplicity of traditional methods with the efficiency advantages of catalytic systems. Such developments may include the use of recoverable catalysts, continuous flow processing, or novel iodinating agents that offer improved reactivity profiles while maintaining mild reaction conditions.

XLogP3

3

Other CAS

289039-83-4

Wikipedia

Methyl 2-amino-5-bromo-3-iodobenzoate

Dates

Modify: 2023-08-16

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